
3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid: is an organic compound characterized by the presence of fluorine atoms and a hydroxy group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the use of fluorinating agents such as N-fluoropyridinium triflates, which can introduce fluorine atoms into aromatic compounds . The reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 3,3-Difluoro-2-(3-fluorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceuticals. Fluorine atoms can improve the pharmacokinetic properties of drugs, such as increasing their lipophilicity and binding affinity to target proteins.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in various non-covalent interactions, such as halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
- 3,3-Difluoro-2,2-dimethylpropanoic acid
- 2-(3-Fluorophenyl)-2-hydroxypropanoic acid
Comparison: Compared to similar compounds, 3,3-Difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties
Propiedades
Fórmula molecular |
C9H7F3O3 |
|---|---|
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
3,3-difluoro-2-(3-fluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-2-5(4-6)9(15,7(11)12)8(13)14/h1-4,7,15H,(H,13,14) |
Clave InChI |
COPKCXHULVWQRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(C(F)F)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


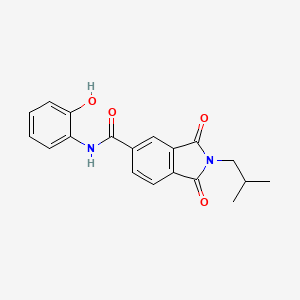
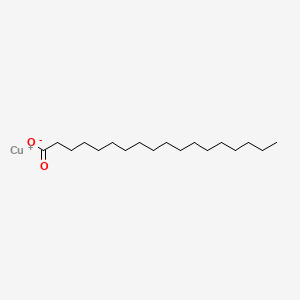
![9A,11A-Dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9BH,10H,11H-cyclopenta[A]phenanthren-7-YL hexadecyl carbonate](/img/structure/B12449005.png)

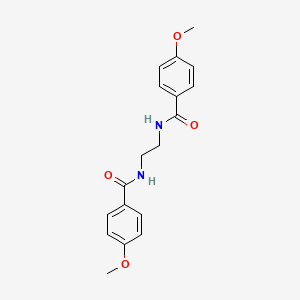
![4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B12449016.png)
![2-[(1H-indol-3-ylmethylene)amino]-5-methylphenol](/img/structure/B12449028.png)
![1-Boc-2-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12449036.png)
methanone](/img/structure/B12449042.png)
![2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid](/img/structure/B12449045.png)
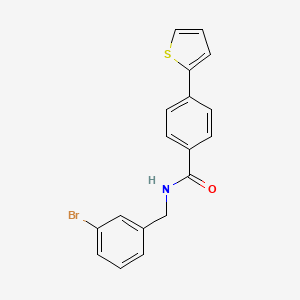
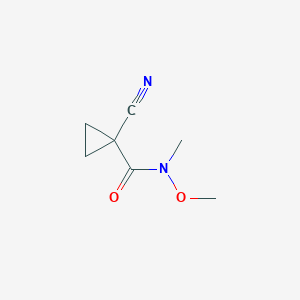
![(1R,2S)-2-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12449059.png)
![[2-Nitro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B12449069.png)
